molecular formula C11H12BrIN2O4 B14428066 5-(2-Bromoethenyl)-2',5'-dideoxy-5'-iodouridine CAS No. 80646-47-5

5-(2-Bromoethenyl)-2',5'-dideoxy-5'-iodouridine

Cat. No.: B14428066
CAS No.: 80646-47-5
M. Wt: 443.03 g/mol
InChI Key: PPVHTYZLDYEMNP-DJLDLDEBSA-N
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Description

5-(2-Bromoethenyl)-2’,5’-dideoxy-5’-iodouridine is a synthetic nucleoside analog. It is structurally similar to thymidine, a natural nucleoside, but with modifications that include a bromoethenyl group and an iodine atom. These modifications confer unique properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromoethenyl)-2’,5’-dideoxy-5’-iodouridine typically involves multiple steps. One common approach starts with the protection of the hydroxyl groups of uridine, followed by iodination at the 5’ position. The bromoethenyl group is then introduced via a palladium-catalyzed coupling reaction. The final step involves deprotection to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and yield. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromoethenyl)-2’,5’-dideoxy-5’-iodouridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethenyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.

    Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide or thiols, typically under mild conditions.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while reduction with sodium borohydride would produce a dehalogenated product.

Scientific Research Applications

5-(2-Bromoethenyl)-2’,5’-dideoxy-5’-iodouridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an antiviral agent due to its structural similarity to thymidine.

    Medicine: Investigated for its potential use in antiviral therapies, particularly against herpes viruses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Bromoethenyl)-2’,5’-dideoxy-5’-iodouridine involves its incorporation into viral DNA, where it acts as a chain terminator. This prevents the elongation of the viral DNA strand, thereby inhibiting viral replication. The compound targets viral thymidine kinase, which phosphorylates it to its active triphosphate form.

Comparison with Similar Compounds

Similar Compounds

    Brivudine: Another nucleoside analog with antiviral properties.

    Idoxuridine: Used in the treatment of herpes simplex virus infections.

    Trifluridine: Employed in the treatment of viral eye infections.

Uniqueness

5-(2-Bromoethenyl)-2’,5’-dideoxy-5’-iodouridine is unique due to its specific modifications, which confer distinct antiviral properties and make it a valuable tool in scientific research. Its ability to act as a chain terminator in viral DNA synthesis sets it apart from other nucleoside analogs.

Properties

CAS No.

80646-47-5

Molecular Formula

C11H12BrIN2O4

Molecular Weight

443.03 g/mol

IUPAC Name

5-(2-bromoethenyl)-1-[(2R,4S,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C11H12BrIN2O4/c12-2-1-6-5-15(11(18)14-10(6)17)9-3-7(16)8(4-13)19-9/h1-2,5,7-9,16H,3-4H2,(H,14,17,18)/t7-,8+,9+/m0/s1

InChI Key

PPVHTYZLDYEMNP-DJLDLDEBSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C=CBr)CI)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)CI)O

Origin of Product

United States

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